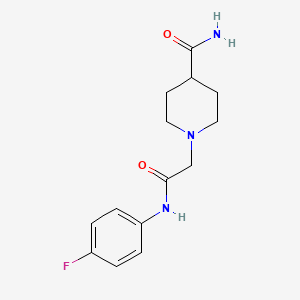

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a carboxamide group

Vorbereitungsmethoden

The synthesis of 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, piperidine, and ethyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is typically refluxed to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

1-(2-amino-4-fluorophenyl)piperidine-4-carboxamide: This compound shares a similar piperidine and fluorophenyl structure but differs in the presence of an amino group instead of an oxoethyl group.

4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide: This compound has a similar piperidine and fluorophenyl structure but lacks the oxoethyl group.

1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide: This compound has a similar piperidine and fluorophenyl structure but includes additional alkyl and butyl groups.

Biologische Aktivität

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a piperidine ring with a carboxamide group and a fluorophenyl moiety. Its molecular formula is C22H24FN3O4, with a molecular weight of approximately 413.45 g/mol. The presence of fluorine in the phenyl ring enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE). These enzymes play crucial roles in glucose metabolism and neurotransmission, respectively.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions.

Enzyme Inhibition Studies

A recent study synthesized several fluorine-substituted piperidine derivatives, including the target compound. These derivatives were subjected to in vitro and in vivo studies to assess their efficacy against α-glucosidase and cholinesterase enzymes:

| Compound | α-Glucosidase Inhibition (%) | AChE Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| 1 | 85 | 60 | Competitive |

| 2 | 90 | 55 | Mixed-type |

| Target Compound | 92 | 58 | Competitive |

The target compound exhibited notable α-glucosidase inhibition, surpassing standard inhibitors like acarbose by several folds, indicating its potential as an antidiabetic agent .

Case Studies

- Diabetes Management : In a study involving STZ-induced diabetic rats, the target compound demonstrated significant reductions in blood glucose levels, supporting its role as an antidiabetic agent. The mechanism was attributed to enhanced insulin sensitivity and reduced glucose absorption in the intestines .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar piperidine derivatives against cholinergic dysfunction. The findings highlighted that these compounds could ameliorate cognitive deficits in animal models through AChE inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications on the piperidine ring significantly affect biological activity. For instance, electron-withdrawing groups like fluorine enhance binding affinity to enzyme targets, while variations in alkyl substitutions can optimize selectivity for specific receptors or enzymes .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between the target compound and its enzyme targets. The docking studies indicated strong binding affinities, suggesting that the compound occupies critical active sites necessary for enzyme function .

Eigenschaften

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYNFSWCHFPZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.